molecular formula C15H13ClO5S B2843451 2-Ethoxy-4-formylphenyl 4-chlorobenzenesulfonate CAS No. 432014-73-8

2-Ethoxy-4-formylphenyl 4-chlorobenzenesulfonate

Cat. No.: B2843451
CAS No.: 432014-73-8
M. Wt: 340.77
InChI Key: JZANKMIDCYTKGI-UHFFFAOYSA-N
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Description

2-Ethoxy-4-formylphenyl 4-chlorobenzenesulfonate is an organic compound with the molecular formula C15H13ClO5S and a molecular weight of 340.78 g/mol . This compound is characterized by the presence of an ethoxy group, a formyl group, and a chlorobenzenesulfonate group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 2-Ethoxy-4-formylphenyl 4-chlorobenzenesulfonate typically involves the reaction of 2-ethoxy-4-formylphenol with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Ethoxy-4-formylphenyl 4-chlorobenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.

    Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common reagents used in these reactions include bases like pyridine, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Ethoxy-4-formylphenyl 4-chlorobenzenesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-formylphenyl 4-chlorobenzenesulfonate involves its interaction with specific molecular targets. The ethoxy and formyl groups can participate in hydrogen bonding and other interactions with enzymes and proteins, affecting their activity. The chlorobenzenesulfonate group can also interact with various biological molecules, influencing their function and pathways.

Comparison with Similar Compounds

2-Ethoxy-4-formylphenyl 4-chlorobenzenesulfonate can be compared with similar compounds such as:

    2-Ethoxy-4-formylphenyl 4-bromobenzenesulfonate: Similar structure but with a bromine atom instead of chlorine.

    2-Ethoxy-4-formylphenyl 4-fluorobenzenesulfonate: Similar structure but with a fluorine atom instead of chlorine.

    2-Ethoxy-4-formylphenyl 4-iodobenzenesulfonate: Similar structure but with an iodine atom instead of chlorine.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

(2-ethoxy-4-formylphenyl) 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO5S/c1-2-20-15-9-11(10-17)3-8-14(15)21-22(18,19)13-6-4-12(16)5-7-13/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZANKMIDCYTKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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